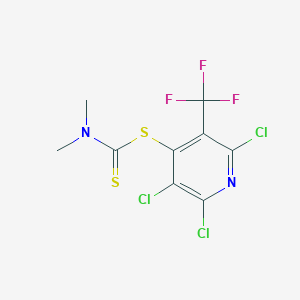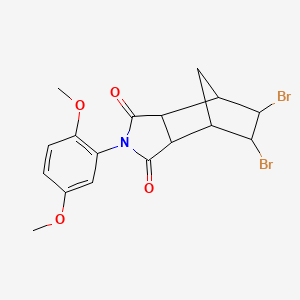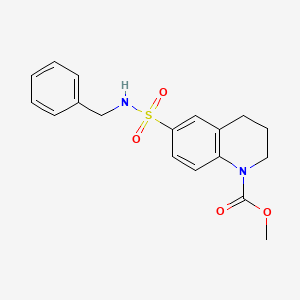![molecular formula C18H16Cl2N2O4 B11064526 Methyl 4-({2-[(2,4-dichlorophenyl)carbamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B11064526.png)
Methyl 4-({2-[(2,4-dichlorophenyl)carbamoyl]phenyl}amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{2-[(2,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE: is a synthetic organic compound with a complex structure It is characterized by the presence of a methyl ester group, a dichloroaniline moiety, and a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[(2,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE typically involves multiple steps, starting with the preparation of the dichloroaniline derivative. The key steps include:
Nitration and Reduction: The starting material, aniline, undergoes nitration to form 2,4-dichloronitrobenzene, which is then reduced to 2,4-dichloroaniline.
Acylation: The 2,4-dichloroaniline is then acylated with a suitable acyl chloride to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with methyl 4-oxobutanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{2-[(2,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
METHYL 4-{2-[(2,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[(2,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{2-[(2,5-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE
- METHYL 4-{2-[(2,6-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE
- METHYL 4-{2-[(3,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE
Uniqueness
METHYL 4-{2-[(2,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE is unique due to the specific positioning of the chlorine atoms on the aniline ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C18H16Cl2N2O4 |
|---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
methyl 4-[2-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-26-17(24)9-8-16(23)21-14-5-3-2-4-12(14)18(25)22-15-7-6-11(19)10-13(15)20/h2-7,10H,8-9H2,1H3,(H,21,23)(H,22,25) |
InChI Key |
ZXZZAZGCUABGKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {3,5-dimethyl-4-[(phenylacetyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11064445.png)
![3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11064448.png)
![6-(Pyrimidin-2-ylthio)tetrazolo[1,5-b]pyridazine](/img/structure/B11064449.png)

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11064479.png)

![N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11064484.png)

![3-[5-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11064495.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11064500.png)
![5-{4-[2-(4-methoxyphenyl)propan-2-yl]phenoxy}-1-phenyl-1H-tetrazole](/img/structure/B11064501.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B11064502.png)
![3-[4-(3-chloro-4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B11064507.png)

